molecular formula C30H29N5O B13417723 N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide

N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide

Cat. No.: B13417723
M. Wt: 475.6 g/mol
InChI Key: GHDZMSDPAMMXSM-UHFFFAOYSA-N
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Description

N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide is a complex organic compound with a unique structure that includes an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the aminomethyl, methylphenyl, and phenylmethyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide: can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H29N5O

Molecular Weight

475.6 g/mol

IUPAC Name

N-[[3-(aminomethyl)phenyl]methyl]-3-(benzylamino)-2-(2-methylphenyl)imidazo[1,2-a]pyridine-8-carboxamide

InChI

InChI=1S/C30H29N5O/c1-21-9-5-6-14-25(21)27-29(32-19-22-10-3-2-4-11-22)35-16-8-15-26(28(35)34-27)30(36)33-20-24-13-7-12-23(17-24)18-31/h2-17,32H,18-20,31H2,1H3,(H,33,36)

InChI Key

GHDZMSDPAMMXSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(N3C=CC=C(C3=N2)C(=O)NCC4=CC=CC(=C4)CN)NCC5=CC=CC=C5

Origin of Product

United States

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